molecular formula C6H11N3O2 B602378 2-Amino-1,3-Diazepane-4-carboxylic Acid CAS No. 89531-99-7

2-Amino-1,3-Diazepane-4-carboxylic Acid

Cat. No. B602378
CAS RN: 89531-99-7
M. Wt: 157.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Reactivity and Synthesis in Chemistry

  • The nitrogen-silicon bond reactivity has been studied, showing that 1,2-dihydro-1,3,2-diazasilines can produce six- and seven-membered heterocycles, essential for various chemical syntheses (Barluenga et al., 1992).
  • Research into the interaction of diazepin-2-ones derivatives with α,β-unsaturated ketones has led to the synthesis of new condensed heterosystems, which are crucial for the development of novel compounds (Jančienė et al., 2010).

Application in Drug Synthesis

  • A practical synthesis method for tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established, demonstrating the compound's importance in pharmaceutical manufacturing (Gomi et al., 2012).

Pharmaceutical and Biological Applications

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as σ1 receptor ligands has been investigated, revealing the potential of these compounds in targeting specific receptors in the body (Fanter et al., 2017).
  • Solid-phase organic synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes has shown high σ1 receptor affinity, illustrating their potential use in medical research (Fanter et al., 2018).

Heterocyclic Chemistry

  • Studies have focused on the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, providing a general approach towards the synthesis of these compounds, which are significant in the field of heterocyclic chemistry (Dzedulionytė et al., 2022).

Enzyme Inhibition Studies

  • Backbone stabilized peptidomimetics containing 1,4-diazepan-2-ones have been synthesized and tested for HIV-protease inhibition, highlighting their potential in antiviral drug development (Scholz et al., 1999).

Safety And Hazards

The specific safety and hazards associated with 2-Amino-1,3-Diazepane-4-carboxylic Acid are not detailed in the search results. However, it is important to note that this compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use1.


properties

CAS RN

89531-99-7

Product Name

2-Amino-1,3-Diazepane-4-carboxylic Acid

Molecular Formula

C6H11N3O2

Molecular Weight

157.17

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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